![molecular formula C19H21ClN6O B2882517 N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine CAS No. 946298-51-7](/img/structure/B2882517.png)
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine, also known as CDKi-73, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of pteridine-based compounds, which have been shown to exhibit potent anticancer activity. CDKi-73 has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and colon cancers.
Applications De Recherche Scientifique
Synthesis Methodologies
- Acylation and 1,3-Dipolar Cycloaddition Reactions : A study by Steinlin & Vasella (2009) described the acylation of 6-(methylamino)-5-nitrosopyrimidine leading to various derivatives through chloroacetylation and subsequent reactions. This process allowed for the synthesis of fluorescent pteridine derivatives and highlighted the potential for creating complex molecules with specific functionalities, which could be relevant for the synthesis or modification of N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine related compounds (Steinlin & Vasella, 2009).
Potential Therapeutic Applications
- Anticonvulsant Evaluation : Ghodke et al. (2017) conducted a study on the design, synthesis, and evaluation of N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives for anticonvulsant activity. They found that a significant portion of the synthesized compounds exhibited potent effects in the Maximal Electroshock Seizure (MES) model, suggesting a potential for therapeutic use in epilepsy or related neurological conditions (Ghodke et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition on Mild Steel : Research by Prabhu et al. (2008) explored the corrosion inhibition effect of compounds similar in structure to the N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine on mild steel in hydrochloric acid solution. They found that certain compounds exhibited over 97% inhibition efficiency, suggesting their potential application in protecting metals from corrosion (Prabhu et al., 2008).
Neurological Applications
- Neurokinin-1 Receptor Antagonism : A study on neurokinin-1 receptor antagonists suitable for both intravenous and oral administration showed promise in pre-clinical tests for efficacy in emesis and depression. This illustrates the potential neurological applications of compounds with similar activity profiles, indicating a broad area of therapeutic exploration (Harrison et al., 2001).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-11-4-5-14(8-15(11)20)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIOCLKJZHXPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.